2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride
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Overview
Description
2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of both piperidine and piperazine rings, which are nitrogen-containing heterocycles. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride is widely used in scientific research due to its diverse applications in various fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various physiological responses, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Piperazine: A six-membered heterocycle with two nitrogen atoms, widely used in medicinal chemistry.
Piperidinone: A derivative of piperidine with a ketone functional group, used in the synthesis of various drugs.
Uniqueness
2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride is unique due to its combination of piperidine and piperazine rings, which confer distinct chemical and biological properties. This makes it particularly valuable in the development of new pharmaceuticals and in the study of complex biological processes .
Properties
IUPAC Name |
2-[4-(2-piperidin-2-ylethyl)piperazin-1-yl]ethanol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O.2ClH/c17-12-11-16-9-7-15(8-10-16)6-4-13-3-1-2-5-14-13;;/h13-14,17H,1-12H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMPKVGFMJOSJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2CCN(CC2)CCO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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